molecular formula C20H22FN3O4S2 B2808264 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049944-19-5

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2808264
CAS RN: 1049944-19-5
M. Wt: 451.53
InChI Key: RVJBZOAVIWJLFT-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O4S2 and its molecular weight is 451.53. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Prognostic Applications

The synthesis of compounds with structures related to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide has been explored for their potential applications in various scientific fields. One such compound, 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one, has been synthesized through a modified method and its anti-inflammatory activity predicted in silico, suggesting potential for therapeutic applications (Chiriapkin et al., 2021).

Material Science and Polymer Chemistry

In the realm of materials science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, showing promising properties such as high thermal stability and mechanical strength, which could be beneficial for advanced material applications (Liu et al., 2013).

Neuropharmacology Research

Research in neuropharmacology has also seen the application of related compounds, such as in the study of orexin-1 receptor mechanisms on compulsive food consumption in rats, where specific antagonists showed potential for treating binge eating and other eating disorders (Piccoli et al., 2012).

Polymer Synthesis and Characterization

The preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids have been explored, demonstrating the potential of these polymers for creating tough, transparent, and flexible films, which could find uses in various industrial and technological applications (Hsiao & Huang, 1997).

Antimicrobial and Anticancer Applications

The design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have revealed a new class of promising antibacterial agents, showing the potential for the development of novel antibiotics (Palkar et al., 2017).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S2/c1-20(2)10-14-17(16(25)11-20)29-19(22-14)23-18(26)15-4-3-9-24(15)30(27,28)13-7-5-12(21)6-8-13/h5-8,15H,3-4,9-11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJBZOAVIWJLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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